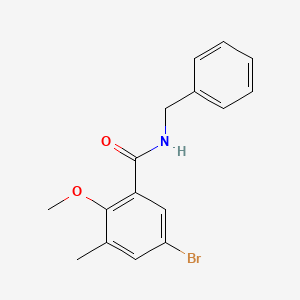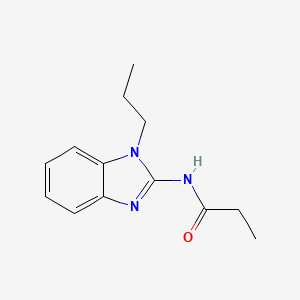![molecular formula C18H14BrN3O3 B5822491 2-[4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B5822491.png)
2-[4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid is a complex organic compound that features a quinoline moiety, a bromine atom, and a phenoxyacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline nucleus can be synthesized using various methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis.
Hydrazone Formation: The hydrazone linkage is formed by reacting the quinoline derivative with hydrazine or its derivatives under acidic or basic conditions.
Phenoxyacetic Acid Coupling: The final step involves coupling the brominated quinoline hydrazone with phenoxyacetic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s quinoline moiety is known for its potential antimalarial, anticancer, and antibacterial activities.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Materials Science: The compound can be explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The quinoline moiety can interact with DNA, enzymes, and receptors, leading to various biological effects.
Pathways Involved: The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine, chloroquine, and camptothecin share the quinoline nucleus and exhibit similar biological activities.
Phenoxyacetic Acid Derivatives: Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) are structurally related and used as herbicides.
Uniqueness
2-[4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid is unique due to its combination of a quinoline moiety, a bromine atom, and a phenoxyacetic acid group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry, organic synthesis, and materials science.
Properties
IUPAC Name |
2-[4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3/c19-14-6-7-16(25-11-17(23)24)13(9-14)10-21-22-15-5-1-3-12-4-2-8-20-18(12)15/h1-10,22H,11H2,(H,23,24)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYBZDOJJOFUQO-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN=CC3=C(C=CC(=C3)Br)OCC(=O)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/N=C/C3=C(C=CC(=C3)Br)OCC(=O)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5822410.png)



![2-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1-nitroguanidine](/img/structure/B5822436.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furoyl]glycine](/img/structure/B5822441.png)

![1-ethyl-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B5822452.png)
![3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole](/img/structure/B5822454.png)
![3-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5822458.png)

![4-methyl-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide](/img/structure/B5822473.png)

![2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5822499.png)
